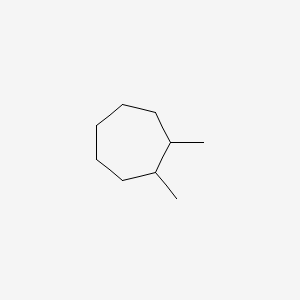
Selenium74
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenium-74 is one of the six natural isotopes of Selenium . Selenium is a chalcogen element found in nature as numerous allotropic forms, six stable isotopes, several radioactive isotopes, and four oxidation states .
Synthesis Analysis
Selenium nanoparticles can be synthesized by physical, chemical, and biological methods . The biologically synthesized Selenium nanoparticles demonstrate greater compatibility with human organs and tissues . The effect of size, shape, and the method employed for their synthesis on their applications in biological systems has been explored by many researchers .
Molecular Structure Analysis
Selenium is a nonmetal with symbol Se and atomic number 34, located in the fourth period of the periodic table in the chalcogen group . Its atomic and physical properties are listed in Table 1.1 . Selenium can exist as multiple allotropes . Both amorphous (without crystalline shape) and crystalline varieties of selenium occur .
Chemical Reactions Analysis
Selenium tends to be reduced in biological systems, whereas sulfur is usually oxidized . Organoselenium compounds, especially selenols (e.g., selenocysteine) and selenides (e.g., selenomethionine), are of great biological relevance due to their presence in peptides and proteins . Selenium does not react with dilute non-oxidizing acids .
Physical And Chemical Properties Analysis
Selenium is a nonmetal with symbol Se and atomic number 34 . Its atomic and physical properties include atomic weight 78.963 Da, atomic radius 103 pm, covalent radius 116 pm, common oxidation states −2, 0, +4, +6, melting point 494 K, 221 °C, and boiling point 958 K, 685 °C .
Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Selenium74 involves the use of a cyclotron to produce the radioactive isotope from stable selenium.", "Starting Materials": [ "Stable selenium" ], "Reaction": [ "The stable selenium is bombarded with high-energy protons in a cyclotron.", "This results in the production of Selenium74 through the reaction: Se-74 = p + Se-73", "The resulting Selenium74 can then be isolated and purified for use in various applications." ] } | |
Número CAS |
13981-33-4 |
Nombre del producto |
Selenium74 |
Fórmula molecular |
P2Sr3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



